2-[4-(2,6-difluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile
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Overview
Description
2-[4-(2,6-difluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile is a useful research compound. Its molecular formula is C11H8F2N4O and its molecular weight is 250.209. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties A novel series of compounds including 3-[5-(1H-indol-3-yl-methyl)-2-oxo-[1,3,4]oxadiazol-3-yl]propionitrile and related structures were synthesized, leveraging a compound structurally similar to 2-[4-(2,6-difluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile. These compounds were characterized through their IR, 1H NMR, and MS data, and their antimicrobial and anti-inflammatory activities were also tested (Gadegoni & Manda, 2013).
Antimicrobial Activities Derivatives of 1,2,4-triazol-3-one and 1,3,4-thiadiazole moieties, structurally similar to the requested compound, were synthesized and evaluated for their antimicrobial activities. The study discovered that some derivatives exhibited significant antimicrobial efficacy against various microorganisms, comparing favorably with ampicillin (Demirbaş et al., 2010).
Herbicide Development A study focused on the structure of a herbicide compound closely related to the requested molecule. It detailed the crystal structure and the interactions within the compound, providing insights into its potential functionalities and applications in agricultural science (Hu et al., 2005).
Analytical Chemistry and Method Development Research has been conducted on the development and validation of analytical methods for the quantitative determination of genotoxic impurities related to fluconazole, using liquid chromatography–tandem mass spectrometry (LC-MS/MS). This work is critical for ensuring the safety and efficacy of pharmaceutical products (Devanna & Reddy, 2016).
Future Directions
The future directions for research on “2-[4-(2,6-difluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . The nature of these interactions often depends on the specific functional groups present in the compound.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-[4-(2,6-difluorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N4O/c1-7-15-16(6-5-14)11(18)17(7)10-8(12)3-2-4-9(10)13/h2-4H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNPGYXHVHAATM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=C(C=CC=C2F)F)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.